(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17750594
InChI: InChI=1S/C10H22N2O/c1-3-7-12(4-2)9-8-11-6-5-10(9)13/h9-11,13H,3-8H2,1-2H3/t9-,10-/m0/s1
SMILES:
Molecular Formula: C10H22N2O
Molecular Weight: 186.29 g/mol

(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol

CAS No.:

Cat. No.: VC17750594

Molecular Formula: C10H22N2O

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol -

Specification

Molecular Formula C10H22N2O
Molecular Weight 186.29 g/mol
IUPAC Name (3S,4S)-3-[ethyl(propyl)amino]piperidin-4-ol
Standard InChI InChI=1S/C10H22N2O/c1-3-7-12(4-2)9-8-11-6-5-10(9)13/h9-11,13H,3-8H2,1-2H3/t9-,10-/m0/s1
Standard InChI Key CUFZSOJHGSJVHD-UWVGGRQHSA-N
Isomeric SMILES CCCN(CC)[C@H]1CNCC[C@@H]1O
Canonical SMILES CCCN(CC)C1CNCCC1O

Introduction

(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol is a chiral compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom, and this specific derivative has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities.

Synthesis Methods

The synthesis of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a piperidinone intermediate. The reaction conditions often include the use of catalysts such as iron complexes and reducing agents like phenylsilane.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Biological Activity and Potential Therapeutic Applications

(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol has been investigated for its potential biological activities and therapeutic applications. Its unique structural features suggest interactions with various biological targets, influencing multiple signaling pathways. Potential therapeutic applications include:

  • Neurological Disorders: Its affinity for dopamine transporters (DAT) suggests potential use in treating conditions such as Parkinson's disease or ADHD.

  • Mood Disorders: Interaction with norepinephrine transporters (NET) may indicate utility in antidepressant therapies.

  • Obesity and Metabolic Disorders: Research into similar compounds has shown promise in appetite regulation and metabolic enhancement through melanocortin receptor agonism.

CompoundDAT Affinity (Ki nM)NET Affinity (Ki nM)SERT Affinity (Ki nM)
This compound6.237.56456
Fentanyl derivatives3.459.45Low
Piperidine analogsVariesVariesVaries

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